molecular formula C23H30BrNO4 B12423160 9-Hydroxy Propantheline-d3 Bromide

9-Hydroxy Propantheline-d3 Bromide

Cat. No.: B12423160
M. Wt: 467.4 g/mol
InChI Key: RDMADSXCPWAZRH-OWKBQAHQSA-M
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Description

9-Hydroxy Propantheline-d3 Bromide is a useful research compound. Its molecular formula is C23H30BrNO4 and its molecular weight is 467.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30BrNO4

Molecular Weight

467.4 g/mol

IUPAC Name

2-(9-hydroxyxanthene-9-carbonyl)oxyethyl-di(propan-2-yl)-(trideuteriomethyl)azanium;bromide

InChI

InChI=1S/C23H30NO4.BrH/c1-16(2)24(5,17(3)4)14-15-27-22(25)23(26)18-10-6-8-12-20(18)28-21-13-9-7-11-19(21)23;/h6-13,16-17,26H,14-15H2,1-5H3;1H/q+1;/p-1/i5D3;

InChI Key

RDMADSXCPWAZRH-OWKBQAHQSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O)(C(C)C)C(C)C.[Br-]

Canonical SMILES

CC(C)[N+](C)(CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O)C(C)C.[Br-]

Origin of Product

United States

Sample Preparation:the Goal is to Extract the Analytes from the Biological Matrix and Remove Potential Interferences. Common Techniques Include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. chromatographyonline.comrsc.org

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases, offering a cleaner extract than PPT. chromatographyonline.com

Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate analytes from the sample matrix, providing the cleanest extracts and reducing matrix effects. chromatographyonline.com

Chromatographic Separation:the Objective is to Separate the Analyte and Internal Standard from Endogenous Matrix Components. This Involves Selecting:

LC Column: Reversed-phase columns, such as C8 or C18, are commonly used for the separation of small molecule drugs and their metabolites. rsc.orgtjpr.org

Mobile Phase: A mixture of an aqueous solvent (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. rsc.orgtjpr.org A gradient elution, where the proportion of the organic solvent is changed over time, is often employed to achieve optimal separation. rsc.org

Flow Rate: The flow rate is optimized to ensure good peak shape and a reasonable run time. tjpr.org

Mass Spectrometric Detection:this Involves Optimizing the Ionization Source and Mass Analyzer Parameters.

Other Relevant Analytical Techniques (e.g., GC-MS for certain applications)

While LC-MS/MS is the dominant technique in modern bioanalysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for certain applications, particularly for the analysis of volatile and thermally stable compounds. nih.govnih.gov

For non-volatile compounds like propantheline and its metabolites, a derivatization step is required to make them volatile enough for GC analysis. nih.govresearchgate.net This typically involves chemical modification, such as trimethylsilylation (TMS), which replaces acidic protons on hydroxyl or carboxyl groups with a TMS group. nih.govresearchgate.net

Historically, GC-MS has been used to identify metabolites of propantheline bromide in human urine. nih.gov In such studies, techniques like thin-layer chromatography (TLC) analysis followed by GC-MS were employed to identify metabolites such as xanthanoic acid and hydroxyxanthanoic acid. nih.gov

Comparison of GC-MS and LC-MS for Metabolite Analysis:

Sample Preparation: GC-MS often requires more extensive sample preparation, including extraction, hydrolysis of conjugates, and derivatization. researchgate.net LC-MS methods can often analyze samples with simpler "dilute-and-shoot" approaches. researchgate.net

Analyte Coverage: LC-MS is generally more suitable for a wider range of compounds, including large, non-volatile, and thermally labile molecules, as well as intact conjugated metabolites (e.g., glucuronides). researchgate.net GC-MS is excellent for small, volatile metabolites. nih.gov

Complementary Information: The two techniques can provide complementary information. GC-MS can offer high chromatographic resolution for complex mixtures of small molecules, while LC-MS/MS excels at the direct analysis of phase II metabolites. researchgate.net

For routine quantitative bioanalysis of drugs like propantheline, LC-MS/MS is generally preferred due to its simpler sample preparation, broader applicability, and high-throughput capabilities. nih.gov However, GC-MS remains a powerful technique for comprehensive metabolite profiling and identification studies. nih.govgcms.cz

Role in Metabolic Pathway Elucidation and Enzyme Kinetics

Application of Deuterated Analogs in Studying Metabolic Transformations of Propantheline (B1209224)

Deuterated analogs, where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium (B1214612), are invaluable in metabolic research. simsonpharma.com This substitution creates a carbon-deuterium (C-D) bond that is stronger and broken more slowly by metabolic enzymes than a standard carbon-hydrogen (C-H) bond. nih.gov This phenomenon, known as the kinetic isotope effect (KIE), allows deuterated compounds to serve as powerful probes for investigating a drug's metabolic journey. juniperpublishers.comnih.gov

Elucidation of Hydroxylation Pathways (e.g., at the 9-position)

One of the primary metabolic routes for many drugs is hydroxylation, a process often mediated by cytochrome P450 enzymes. mdpi.com Studies have identified hydroxylated metabolites of propantheline in urine, indicating this is a key pathway. nih.gov To confirm the exact position of hydroxylation, such as at the 9-position on the xanthene ring, a synthesized standard of 9-Hydroxy Propantheline is required.

The deuterated version, 9-Hydroxy Propantheline-d3 Bromide, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. When researchers incubate the parent drug, Propantheline Bromide, with liver enzymes, they can then analyze the resulting mixture. By comparing the chromatographic retention time and mass spectrum of any formed metabolite with that of the this compound standard, they can unequivocally confirm the formation of 9-hydroxypropantheline. The "d3" label provides a distinct mass shift, ensuring that the standard is not confused with the endogenously formed metabolite, thereby enhancing the accuracy of metabolite identification.

Identification of Specific Enzymes Involved in Metabolism (e.g., Cytochrome P450)

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast majority of clinically used drugs. nih.govmetabolon.com Identifying which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP1A2) are responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions and understanding variability in patient responses. mdpi.comnih.gov

Standard in vitro methods are used to pinpoint the enzymes that metabolize propantheline. nih.gov These studies typically involve:

Recombinant Human CYP Enzymes: The parent drug is incubated individually with a panel of different, specific CYP enzymes expressed in a laboratory system. The enzyme that produces the highest quantity of a metabolite, such as 9-hydroxypropantheline, is identified as a primary contributor to that metabolic pathway. nih.govsemanticscholar.org

Chemical Inhibition Studies: The drug is incubated with human liver microsomes (HLMs), which contain a mixture of various CYP enzymes, in the presence of known, specific inhibitors for each CYP isoform. nih.gov A significant reduction in metabolite formation in the presence of a specific inhibitor points to that enzyme's involvement.

For example, if the formation of 9-hydroxypropantheline is significantly decreased by ketoconazole (a strong CYP3A4 inhibitor) but not by quinidine (a strong CYP2D6 inhibitor), it would strongly suggest that CYP3A4 is the primary enzyme responsible for the 9-hydroxylation of propantheline.

Investigation of Metabolic Switching Phenomena Induced by Deuteration

When a primary site of metabolism on a drug molecule is blocked or slowed by deuteration, the metabolic machinery of the body may shift its focus to other available sites. nih.gov This phenomenon is known as "metabolic switching" or "metabolic shunting." osti.govosti.goviaea.org If a drug has multiple alternate metabolic pathways, deuteration at one "soft spot" can depress metabolism at that position, causing an increase in the formation of metabolites from other pathways. juniperpublishers.comosti.gov

For propantheline, which is known to be metabolized by both hydroxylation and hydrolysis, this is a relevant consideration. nih.gov If a deuterated version of propantheline (e.g., Propantheline-d3) were created where the deuterium atoms were placed at the 9-position, the KIE would slow down the rate of 9-hydroxylation. This could potentially lead to a metabolic switch, where a greater proportion of the drug is processed through the alternative hydrolysis pathway, leading to increased formation of metabolites like xanthanoic acid. nih.gov Investigating these phenomena is critical, as the resulting shift in metabolite profiles could alter the drug's efficacy or safety profile. nih.gov

In Vitro Metabolism Studies with Microsomal and Recombinant Enzyme Systems

In vitro (test tube) metabolism studies are fundamental to early-stage drug discovery and development. semanticscholar.org They provide essential data on how a drug might be metabolized in the body without the complexities of a full in vivo (living organism) study. researchgate.net The most common systems used are liver microsomes, which are small vesicles derived from liver cells that contain a high concentration of drug-metabolizing enzymes like CYPs. nih.govepa.gov Recombinant enzyme systems, which contain a single, purified enzyme, are also used to study specific metabolic reactions. semanticscholar.org

Substrate Depletion and Metabolite Formation Assays

Two primary types of assays are conducted to evaluate a compound's metabolic fate in vitro:

Metabolite Formation Assay: This assay focuses on the appearance of metabolites over time. researchgate.net It requires authentic standards, such as this compound, to accurately quantify the amount of metabolite being produced. This approach provides direct information on the kinetics of a specific metabolic pathway.

The data from these assays are used to calculate key pharmacokinetic parameters, as illustrated in the hypothetical example below.

Time (min)Propantheline Remaining (%)9-Hydroxypropantheline Formed (pmol/mg protein)
01000
585150
1560380
3035610
6012850

Comparative Metabolic Stability of Deuterated vs. Non-Deuterated Compounds

A key application of deuteration in drug design is to improve a compound's metabolic stability. juniperpublishers.comresearchgate.net By strategically replacing hydrogen with deuterium at a site of metabolism, the rate of breakdown can be slowed, potentially leading to a longer half-life and improved drug exposure in the body. mdpi.com

Comparative in vitro stability assays are performed to quantify this effect. The non-deuterated parent drug and its deuterated analog are incubated under identical conditions with liver microsomes. The rate of substrate depletion for each compound is measured to determine parameters like half-life (T½) and intrinsic clearance (CLint). A longer half-life and lower clearance for the deuterated compound indicate a successful improvement in metabolic stability.

The following interactive table presents hypothetical data from such a comparative study, demonstrating the potential impact of deuteration on the metabolic stability of propantheline.

CompoundIn Vitro T½ (min)CLint (μL/min/mg protein)Improvement Factor
Propantheline Bromide2527.7-
Propantheline-d3 Bromide5512.62.2x

These studies demonstrate how deuterated analogs like this compound are not just analytical tools but also play a direct role in the design and evaluation of potentially improved therapeutic agents.

Theoretical and Mechanistic Considerations of Deuterium Isotope Effects

Principles of Deuterium (B1214612) Kinetic Isotope Effects (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The effect is most pronounced when the relative mass change is greatest, as is the case when replacing hydrogen (¹H) with deuterium (²H), which effectively doubles the atomic mass. wikipedia.orgwikipedia.orglibretexts.org

The fundamental origin of the deuterium KIE lies in the difference between the carbon-deuterium (C-D) and carbon-hydrogen (C-H) bonds. Due to the greater mass of deuterium, the C-D bond vibrates more slowly than the C-H bond. stackexchange.com This results in a lower zero-point energy for the C-D bond compared to the C-H bond. stackexchange.comlibretexts.org The zero-point energy is the lowest possible energy state a molecule can occupy. libretexts.org

Because the C-D bond starts from a lower energy state, more energy is required to reach the transition state for bond cleavage. This effectively means the C-D bond is stronger and more stable than the C-H bond. stackexchange.comlibretexts.orgresearchgate.net For instance, the bond dissociation energy for a typical C-D bond is slightly higher than that of a C-H bond. stackexchange.com This increased strength is a cornerstone of the strategic use of deuterium in medicinal chemistry.

PropertyC-H BondC-D BondRationale
Vibrational Frequency HigherLowerGreater mass of deuterium leads to slower vibration. stackexchange.comcsbsju.edu
Zero-Point Energy (ZPE) HigherLowerZPE is proportional to vibrational frequency. libretexts.org
Bond Dissociation Energy LowerHigherMore energy is needed to break a bond with lower ZPE. libretexts.org
Bond Strength WeakerStrongerA direct consequence of higher bond dissociation energy. stackexchange.comresearchgate.net

The greater strength of the C-D bond directly impacts reaction kinetics. When the cleavage of a C-H bond is part of the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down. libretexts.org This phenomenon, known as a primary kinetic isotope effect, is expressed as the ratio of the rate constants (kH/kD). libretexts.org Normal KIE values for the deuterium effect can range from 1 to 8. libretexts.orglibretexts.org

Influence of Deuteration on Pharmacokinetic Parameters at a Mechanistic Level

Strategic deuteration of a drug molecule can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile. scispace.com This modification has emerged as a valuable strategy to improve the pharmacokinetic properties of therapeutic agents. nih.govplos.org

Many drugs are cleared from the body through metabolic processes, often mediated by Cytochrome P450 (CYP) enzymes, which frequently involve the oxidative cleavage of C-H bonds. researchgate.netscienceopen.com By replacing a hydrogen atom with a deuterium atom at a known site of metabolic attack, the rate of this metabolic transformation can be significantly reduced due to the KIE. scienceopen.comjuniperpublishers.comresearchgate.net

This slowing of the metabolic process leads to several potential benefits:

Increased Metabolic Stability : The drug molecule is broken down more slowly. juniperpublishers.com

Longer Half-Life : The reduced rate of metabolic clearance results in the drug remaining in the systemic circulation for a longer period. wikipedia.orgjuniperpublishers.comresearchgate.net

These modifications can potentially lead to an improved therapeutic profile, such as a reduced dosing frequency. scispace.com The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies this principle, exhibiting a longer half-life than its non-deuterated counterpart, tetrabenazine. wikipedia.orgnih.gov

Pharmacokinetic ParameterEffect of Deuteration at Metabolic SiteMechanistic Rationale
Metabolic Clearance DecreasedSlower rate of C-D bond cleavage by metabolic enzymes (KIE). juniperpublishers.comresearchgate.net
Biological Half-Life (t½) IncreasedReduced rate of clearance leads to longer persistence in the body. wikipedia.orgjuniperpublishers.com
Drug Exposure (AUC) IncreasedSlower metabolism results in higher overall concentration over time. juniperpublishers.com
Metabolite Profile AlteredPotential for "metabolic switching" to alternative pathways. scispace.comjuniperpublishers.com

Considerations for Deuterium Labeled Compounds in Bioanalytical Method Reliability

Deuterium-labeled compounds, such as 9-Hydroxy Propantheline-d3 Bromide, are invaluable tools in modern bioanalysis, particularly in quantitative liquid chromatography-mass spectrometry (LC-MS) assays. acanthusresearch.com They are often the preferred choice for use as stable isotope-labeled internal standards (SIL-IS). kcasbio.comnih.gov

An internal standard is added in a known quantity to samples and is used to correct for variability during sample processing and analysis. scispace.com A SIL-IS is considered the "gold standard" because its physicochemical properties are nearly identical to the unlabeled analyte of interest. acanthusresearch.com This ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization in the mass spectrometer. kcasbio.com

Key advantages of using a deuterated internal standard include:

Correction for Matrix Effects : Biological samples are complex matrices that can cause ion suppression or enhancement, affecting the accuracy of quantification. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable normalization of the signal. kcasbio.comclearsynth.com

Improved Precision and Accuracy : By compensating for variations in sample preparation and instrument response, SIL-IS significantly improves the precision and reliability of the analytical method. scispace.comclearsynth.com

Robustness : The use of a SIL-IS makes bioanalytical methods more robust and less susceptible to inter-subject variability in plasma or other biological fluids. kcasbio.com

Potential for Unforeseen Chromatographic or Ionization Behavior

When using deuterated compounds like this compound as internal standards in chromatography, particularly LC-MS, the deuterium isotope effect can sometimes lead to unexpected analytical behavior. researchgate.net

Chromatographic Behavior: It is a common assumption that an analyte and its stable isotope-labeled internal standard will co-elute. However, differences in retention times are frequently observed. waters.comresearchgate.net

Retention Time Shifts: In reversed-phase liquid chromatography (RPLC), deuterated compounds are generally slightly less lipophilic and often elute earlier than their non-deuterated (protiated) counterparts. researchgate.netresearchgate.net This is because the C-D bond is shorter and less polarizable than the C-H bond, leading to weaker van der Waals interactions with the nonpolar stationary phase. oup.com The magnitude of this shift depends on the number and location of deuterium atoms in the molecule. researchgate.net

Impact on Quantification: If the analyte and the internal standard separate chromatographically, they may enter the mass spectrometer's ion source at different times. waters.com If there are co-eluting matrix components that cause ion suppression or enhancement, the analyte and the internal standard might experience these effects to different degrees, compromising the accuracy of quantification. waters.comoup.com

The following table summarizes research findings on the chromatographic behavior of deuterated compounds.

FindingDescriptionReference
Elution Order in RPLC Deuterated compounds typically elute before their protiated analogs in reversed-phase liquid chromatography due to reduced hydrophobic interactions. researchgate.netresearchgate.net
Dependence on Deuterium Count The difference in retention time generally increases with the number of deuterium atoms substituted in the molecule. researchgate.net
Stationary Phase Influence Nonpolar stationary phases often show an "inverse isotope effect" (heavier isotopes elute earlier), while polar phases may show a "normal" effect. nih.gov
Matrix Effect Complications Chromatographic separation between an analyte and its deuterated standard can lead to differential matrix effects, affecting analytical accuracy. waters.comoup.com

Ionization Behavior: While less common than chromatographic effects, deuterium substitution can also subtly influence the ionization efficiency in the mass spectrometer source. Any chromatographic separation can exacerbate issues, as the analyte and standard are subjected to different matrix conditions at the point of ionization. waters.comnih.gov Researchers have found that co-eluting SIL internal standards and their corresponding analytes can suppress each other's ionization during electrospray ionization (ESI). waters.com

Future Perspectives in Deuterated Compound Research Relevant to 9 Hydroxy Propantheline D3 Bromide

Development of Novel Synthetic Routes for Complex Deuterated Molecules

The synthesis of complex deuterated molecules such as 9-Hydroxy Propantheline-d3 Bromide is a significant challenge that the field of medicinal chemistry is actively addressing. Future progress hinges on the development of more efficient, selective, and scalable synthetic methods.

Historically, the synthesis of many deuterated compounds has relied on incorporating commercially available, simple deuterated building blocks like D₂O or CD₃I into larger molecules using standard chemical techniques. rsc.org However, creating complex isotopologues—molecules that differ only in their isotopic composition—demands more advanced and precise strategies. nih.gov Researchers are focusing on several key areas:

Late-Stage Functionalization: A major goal is to introduce deuterium (B1214612) into a complex molecule at a late stage of its synthesis. This approach is more efficient than starting with small deuterated fragments and carrying them through a lengthy multi-step process. researchgate.net Techniques involving transition-metal catalysis, photocatalysis, and synergistic organic and photoredox catalysis are being explored to achieve formyl-selective deuteration and other specific modifications under mild conditions. researchgate.nethilarispublisher.com

High Regio- and Stereoselectivity: For a compound like this compound, it is crucial that the deuterium atoms are located precisely at the intended position (the d3-methyl group) with minimal isotopic scrambling. synmr.in Novel catalytic systems are being designed to control exactly where the deuterium is placed on a molecule. nih.gov For instance, methods for the hydrogen isotope exchange (HIE) at specific positions on N-heterocycles, a common structure in pharmaceuticals, are of high interest. rsc.orgresearchgate.net

Scalability and Sustainability: As the demand for complex deuterated compounds grows, so does the need for synthetic routes that are cost-effective and environmentally sustainable. hilarispublisher.com This includes using inexpensive and readily available deuterium sources like D₂O and developing recyclable (bio)catalysts to perform the deuteration reactions. researchgate.netresearchgate.net

The synthesis of this compound would leverage these advancements to ensure high isotopic purity, which is essential for its role as an internal standard in sensitive analytical assays.

Expanding Applications of Deuterated Standards in Drug Discovery and Development Support

Deuterated compounds are indispensable tools in modern pharmaceutical research and development, with their applications expanding well beyond their initial use as metabolic probes. researchgate.net

Deuterated molecules like this compound serve as ideal internal standards for quantitative bioanalysis, particularly in studies using liquid chromatography-mass spectrometry (LC-MS/MS). pharmaffiliates.com Because their chemical and physical properties are nearly identical to their non-deuterated counterparts, they co-elute during chromatography and show similar ionization efficiency in the mass spectrometer. However, their difference in mass allows them to be distinguished, enabling precise and accurate quantification of the target analyte—in this case, the non-deuterated 9-Hydroxy Propantheline (B1209224) metabolite.

The future perspectives in this area include:

Enhanced Pharmacokinetic and Metabolic Profiling: The use of deuterated standards improves the quality of pharmacokinetic (PK) data, which is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netresearchgate.net By enabling more accurate measurements of drug metabolites, these standards help create a complete picture of a drug's fate in the body.

Supporting the "Deuterium Switch" and De Novo Design: The "deuterium switch" is a strategy where hydrogen atoms at sites of metabolism in an existing drug are replaced with deuterium. uniupo.it This can slow down the metabolic breakdown of the drug, potentially leading to an improved pharmacokinetic profile, reduced dosing frequency, and a better safety profile. pharmaffiliates.comunibestpharm.com Deutetrabenazine, approved in 2017, was the first deuterated drug developed using this approach. nih.gov More recently, the focus has shifted to applying deuteration in the discovery of novel drugs, with deucravacitinib (B606291) being a pioneering example. uniupo.it The development and regulatory approval of these deuterated drugs create a greater need for highly pure deuterated standards of both the parent drugs and their metabolites to support preclinical and clinical studies.

Application AreaRole of Deuterated Standard (e.g., this compound)Benefit in Drug Development
Quantitative Bioanalysis Internal standard for LC-MS/MS assaysHigh accuracy and precision in measuring drug/metabolite concentrations. pharmaffiliates.com
Pharmacokinetic (PK) Studies Enables reliable measurement of metabolite levels over timeClearer understanding of a drug's ADME profile. researchgate.net
Metabolism Studies Aids in the identification and quantification of metabolic pathwaysElucidates how a drug is broken down, identifying major and minor metabolites. researchgate.net
Deuterated Drug Development Reference material for the deuterated drug and its metabolitesSupports all stages of development, from discovery to clinical trials. researchgate.net

Integration with Advanced "Omics" Technologies (e.g., Metabolomics, Proteomics)

The integration of deuterated compounds with "omics" technologies like metabolomics and proteomics represents a powerful frontier in understanding systems biology. These fields aim to measure the complete set of metabolites (metabolome) or proteins (proteome) in a biological system, providing a snapshot of its physiological state. nih.govacs.org

In this context, deuterated molecules are crucial for several reasons:

Targeted Metabolomics: In targeted metabolomics, researchers quantify a specific, predefined set of metabolites. mdpi.com Deuterated internal standards, such as this compound, are essential for the absolute and accurate quantification of their endogenous counterparts. mdpi.com This allows for the precise tracking of changes in specific metabolic pathways in response to a drug or disease.

Metabolic Flux Analysis: Stable isotopes are used to trace the flow of atoms through metabolic pathways. For example, cells can be grown in media containing heavy water (D₂O), which incorporates deuterium into newly synthesized amino acids and, subsequently, proteins. biorxiv.org By using mass spectrometry to measure the rate of deuterium incorporation, researchers can determine protein turnover rates on a proteome-wide scale. biorxiv.org This provides dynamic information that is inaccessible through static measurements alone. nih.gov

Overcoming Analytical Challenges: A known issue in isotope-based metabolomics is the "chromatographic deuterium effect" (CDE), where deuterated compounds may elute slightly earlier or later than their non-deuterated analogues in reverse-phase chromatography. acs.org Understanding and optimizing for this effect is an active area of research to prevent data misinterpretation and improve the accuracy of metabolomic analyses. acs.org

The use of this compound in a targeted metabolomics study would allow researchers to precisely monitor the formation of its corresponding metabolite, contributing to a comprehensive understanding of the parent drug's impact on cellular metabolism.

Elucidation of Broader Biological and Chemical Processes Using Deuterated Tracers

Deuterated compounds are invaluable as stable, non-radioactive tracers for studying a wide array of biological and chemical processes in vivo, including in humans. nih.gov Unlike radioactive isotopes, stable isotopes like deuterium can be used with minimal safety concerns, making them ideal for clinical research. sciencelearn.org.nz

Tracers are substances that can be used to follow the behavior of a process. iaea.org By introducing a deuterated molecule into a system, scientists can track its journey, distribution, and transformation.

Mapping Metabolic Pathways: Deuterated tracers are used to map the intricate networks of biochemical reactions that constitute metabolism. musechem.com For example, deuterated water has been used to trace its incorporation into various biosynthetic pathways, including DNA synthesis and lipogenesis. nih.gov

Studying Transport and Distribution: Deuterated water has also been effectively used as a tracer in environmental science to track the movement of groundwater, demonstrating its chemical stability and conservative transport properties. researchgate.net In pharmacology, deuterated tracers can help elucidate how a drug is distributed throughout the body and whether it crosses critical barriers like the blood-brain barrier.

Investigating Reaction Mechanisms: In chemistry, replacing hydrogen with deuterium can help determine the mechanism of a chemical reaction. The change in reaction rate upon this substitution, known as the kinetic isotope effect, provides clues about which chemical bonds are broken in the rate-determining step of the reaction. nih.gov

While this compound's primary role is as an analytical standard, its utility is fundamentally based on the principles of isotopic tracing. The three deuterium atoms act as a stable isotopic label, allowing a mass spectrometer to selectively "trace" the standard and differentiate it from the analyte being measured. This enables the elucidation of the metabolic processes affecting the parent drug, Propantheline.

Addressing Challenges in Deuterated Compound Research

Despite the significant progress and expanding applications, several challenges remain in the field of deuterated compound research. Addressing these hurdles is key to unlocking the full potential of deuteration in medicine and biology.

Synthetic Complexity and Cost: The synthesis of complex deuterated molecules with high isotopic purity remains a primary challenge. nih.gov The processes can be labor-intensive and expensive, and the availability of certain deuterated starting materials is limited. synmr.insciencecoalition.org Developing more efficient and cost-effective synthetic routes is a critical area of future research.

Isotopic Purity and Analysis: Ensuring the isotopic purity of a deuterated compound is paramount, especially for its use as an analytical standard. The presence of impurities from under- or over-deuteration can compromise the accuracy of quantitative studies. nih.gov Furthermore, analytical phenomena like the chromatographic deuterium effect require careful consideration and method optimization to ensure accurate results. acs.org

Predictability of Biological Effects: When deuterium is used to intentionally alter a drug's metabolism (the "deuterium switch"), the biological outcome is not always predictable. nih.gov In some cases, blocking one metabolic pathway can lead to "metabolic switching," where the drug is broken down through an alternative, previously minor pathway. nih.govmusechem.com This can sometimes result in the formation of unexpected or undesirable metabolites, necessitating thorough in vitro and in vivo studies to confirm the effects of deuteration.

Lipophilicity and Binding: Although the physical differences between hydrogen and deuterium are small, the cumulative effect of multiple deuterium atoms can sometimes alter a molecule's properties, such as its lipophilicity (fat solubility) or its binding to plasma proteins. musechem.com These subtle changes can affect a drug's absorption and distribution and must be considered during development. nih.gov

Overcoming these challenges through continued innovation in synthetic chemistry, analytical methodology, and predictive modeling will further solidify the role of deuterated compounds like this compound as essential tools in advancing pharmaceutical science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.